molecular formula C8H8N2O B583339 1-(2-Methylimidazol-1-yl)but-2-yn-1-one CAS No. 156969-34-5

1-(2-Methylimidazol-1-yl)but-2-yn-1-one

Cat. No.: B583339
CAS No.: 156969-34-5
M. Wt: 148.165
InChI Key: DAOMBWJLPWIBFC-UHFFFAOYSA-N
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Description

1-(2-Methylimidazol-1-yl)but-2-yn-1-one is a compound that belongs to the imidazole family, which is known for its diverse chemical and biological properties. Imidazole derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylimidazol-1-yl)but-2-yn-1-one typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production of imidazole derivatives often involves multi-step synthesis processes. For example, the reaction of 1H-imidazole with 4-chloromethylbenzaldehyde can produce intermediate compounds, which are then further processed to obtain the desired product . The use of catalysts and optimized reaction conditions is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylimidazol-1-yl)but-2-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached to the imidazole ring .

Scientific Research Applications

1-(2-Methylimidazol-1-yl)but-2-yn-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylimidazol-1-yl)but-2-yn-1-one involves its interaction with various molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound’s ability to form hydrogen bonds and coordinate with metal centers plays a crucial role in its biological and chemical activities .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylimidazol-1-yl)but-2-yn-1-one stands out due to its unique structure, which combines an imidazole ring with a but-2-yn-1-one moiety. This combination provides distinct chemical reactivity and potential for diverse applications .

Properties

CAS No.

156969-34-5

Molecular Formula

C8H8N2O

Molecular Weight

148.165

IUPAC Name

1-(2-methylimidazol-1-yl)but-2-yn-1-one

InChI

InChI=1S/C8H8N2O/c1-3-4-8(11)10-6-5-9-7(10)2/h5-6H,1-2H3

InChI Key

DAOMBWJLPWIBFC-UHFFFAOYSA-N

SMILES

CC#CC(=O)N1C=CN=C1C

Synonyms

1H-Imidazole,2-methyl-1-(1-oxo-2-butynyl)-(9CI)

Origin of Product

United States

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